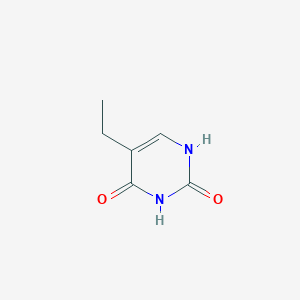
5-乙基尿嘧啶
概述
描述
5-Ethyluracil, also known as 2,4-dihydroxy-5-ethylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an ethyl group at the fifth position of the uracil ring. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol .
科学研究应用
5-Ethyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is incorporated into oligoribonucleotides for studying RNA structure and function.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
Target of Action
5-Ethyluracil is a pyrimidine derivative . , which is known to bind preferentially to the guanine and cytosine moieties of DNA.
Mode of Action
Based on its structural similarity to 5-fluorouracil, it may also interfere with dna synthesis by inhibiting the enzyme thymidylate synthase . This inhibition can lead to the disruption of DNA synthesis and function .
Biochemical Pathways
Non-coding rnas, which modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-fluorouracil . Given the structural similarity, 5-Ethyluracil might have a similar impact.
Pharmacokinetics
Pharmacokinetic studies of 5-Ethyluracil reveal that 1 hour after administration, the plasma concentration of 5-Ethyluracil was 269 μM, and that of 5-ethyluracil, as the major metabolite of 5-Ethyluracil, was 421 μM . The half-life of the terminal elimination increased from 114.5 min to 171.2 min, thus significantly increasing the mean residence time of 5-Ethyluracil .
Result of Action
It’s known that 5-ethyluracil can selectively enhance the antitumor action of 5-fluorouracil, without significantly increasing its toxic side-effects . This results in a higher therapeutic index .
Action Environment
The action of 5-Ethyluracil can be influenced by various environmental factors. For instance, the reaction of ethyl acetoacetate with urea in the presence of a strong base can lead to the synthesis of 5-Ethyluracil . .
生化分析
Biochemical Properties
5-Ethyluracil interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of small interfering RNA duplexes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The cellular effects of 5-Ethyluracil are diverse and context-dependent. For example, it has been shown to stimulate transcription from 5-ethyluracil-bearing templates, with a 200% transcription yield compared to natural thymine . This suggests that 5-Ethyluracil can influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Ethyluracil exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes. For instance, it has been shown to be incorporated into DNA, altering its structure and influencing transcription .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Ethyluracil can change. For instance, it has been shown to enhance the antitumor efficacy of 5-fluorouracil, without significantly increasing its toxic side-effects . This suggests that 5-Ethyluracil may have long-term effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyluracil typically involves the reaction of urea with ethyl 2-formylbutyrate in the presence of fuming sulfuric acid. The reaction is carried out at temperatures ranging from 8°C to 100°C over a period of 66 hours. The reaction mixture is then cooled, and the solid product is collected by filtration .
Industrial Production Methods: Industrial production of 5-ethyluracil follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques helps in obtaining 5-ethyluracil suitable for various applications .
化学反应分析
Types of Reactions: 5-Ethyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted uracil derivatives, which have significant applications in medicinal chemistry and drug development .
相似化合物的比较
5-Methyluracil: Similar in structure but with a methyl group instead of an ethyl group.
5-Fluorouracil: A fluorinated derivative used as an anticancer agent.
5-Bromouracil: A brominated derivative used in mutagenesis studies.
Uniqueness: 5-Ethyluracil is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized nucleic acid analogs and in the study of nucleic acid interactions .
属性
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-49-1 | |
| Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Ethyluracil exert its antiviral effect?
A1: 5EtUra primarily acts as a virostatic agent by getting incorporated into viral DNA during replication, disrupting further DNA synthesis and hindering viral propagation. []
Q2: Does 5-Ethyluracil affect mammalian cells similarly to viruses?
A2: While 5EtUra can incorporate into mammalian DNA, it exhibits significantly lower toxicity towards mammalian cells compared to some antiviral nucleoside analogs. [] This selectivity is likely due to its lower affinity for cellular thymidine kinase compared to viral thymidine kinases. []
Q3: Are there any specific cellular processes affected by 5-Ethyluracil incorporation into DNA?
A3: Research suggests 5EtUra incorporation into Escherichia coli DNA primarily impacts ribonucleic acid synthesis. [] Additionally, studies show that 5EtUra might not significantly alter DNA's normal response to UV light compared to thymidine. []
Q4: What is the molecular formula and weight of 5-Ethyluracil?
A4: The molecular formula of 5-Ethyluracil is C6H8N2O2, and its molecular weight is 140.14 g/mol.
Q5: Are there any spectroscopic data available for characterizing 5-Ethyluracil?
A5: Yes, researchers have utilized various spectroscopic techniques for structural elucidation, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR and 13C-NMR data have been instrumental in identifying 5-Ethyluracil and its metabolites, as well as determining its conformation in solution. [, , ]
- Mass Spectrometry: This technique, coupled with NMR, provides definitive identification of 5EtUra and its metabolites. [, ]
- X-ray Diffraction: This method revealed the solid-state structure of 5-Ethyluracil derivatives. [, ]
Q6: Is there information available regarding the stability of 5-Ethyluracil under various conditions?
A6: Studies show that 5EtUra is relatively stable in aqueous solutions, allowing for intravenous administration. [] Additionally, a study investigated the compound's stability in the presence of a Pt catalyst, suggesting its potential use in fuel cell applications. []
Q7: Are there any known catalytic properties associated with 5-Ethyluracil?
A7: Research indicates that 5EtUra and its derivatives can accelerate the electrochemical reduction of oxygen on platinum catalysts in fuel cells. [] This catalytic activity appears to be related to the adsorption of 5EtUra onto the catalyst surface, facilitating oxygen reduction. []
Q8: How do structural modifications of 5-Ethyluracil impact its antiviral activity?
A8: Studies examining a range of 5-substituted uracils, including 5-ethyluracil, reveal that even minor changes to the substituent can significantly influence the compound's antiviral activity. [, , , ] Specifically:
- 5-Ethyluracil: Demonstrates potent inhibitory effects against various viruses, including Herpes Simplex Virus (HSV). [, , , ]
- 5-Bromouracil: Shows similar susceptibility to restriction endonucleases as thymine when incorporated into DNA. []
- 5-Cyanouracil and 5-Ethyluracil: Exhibit strong resistance to specific restriction endonucleases. []
Q9: Have researchers explored modifications to improve the potency and selectivity of 5-Ethyluracil?
A9: Yes, various modifications have been explored to optimize the pharmacological profile of 5EtUra:
- Lipophilic Prodrugs: Synthesizing lipophilic prodrugs, like 5′-O-valeryl-5-ethyl-2′-deoxyuridine, aimed to enhance brain penetration, although further studies are needed to assess its efficacy against intracerebral infections. []
- Fluorinated Derivatives: Introduction of fluorine atoms, as seen in 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU), resulted in potent anti-HSV activity and improved pharmacokinetic properties. [, , ]
- 6-Benzyl Analogs: These modifications led to the development of potent anti-HIV agents with submicromolar to nanomolar activity. [, ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 5-Ethyluracil in vivo?
A10: Following intravenous administration in rats, 5EtUra is rapidly cleared from the bloodstream, primarily eliminated through urine (97%) within 72 hours. [, ] The primary metabolites identified are 5-ethyluracil and 5-(1-hydroxyethyl)uracil. [, , , ] Studies using liver cells and perfused rat liver models indicate that hepatic metabolism plays a significant role in 5EtUra elimination. [, ]
Q11: What is the evidence for the antiviral activity of 5-Ethyluracil and its derivatives?
A11: Numerous in vitro and in vivo studies have demonstrated the antiviral efficacy of 5EtUra and its analogs:
- Anti-HSV activity: FEAU exhibits potent activity against HSV-1 and HSV-2 in vitro, comparable to acyclovir. []
- Anti-HIV activity: 6-Benzyl analogs of 5EtUra demonstrate potent and selective inhibition of HIV-1 replication in MT-4 cells. []
- Anti-woodchuck hepatitis virus activity: FEAU caused a sustained decrease in viral replication in chronically infected woodchucks. []
Q12: Have any studies utilized 5-Ethyluracil for in vivo imaging of viral infection or gene expression?
A12: Yes, researchers have successfully employed 18F-labeled FEAU (18F-FEAU) as a PET tracer to image:
- HSV1-tk reporter gene expression: In living subjects, including tumor-bearing mice, demonstrating its utility for monitoring gene therapy. [, , , ]
- Lymph node micrometastases: Using an oncolytic herpes virus expressing HSV1-tk, showcasing its potential for cancer staging. []
Q13: Is there any evidence for the development of resistance to 5-Ethyluracil or its derivatives?
A14: While limited data exists specifically for 5EtUra, studies on related compounds suggest potential mechanisms of resistance. For example, mutations in viral thymidine kinases could potentially reduce the phosphorylation and activation of 5EtUra, leading to resistance. [, ] Further research is crucial to fully understand and address the emergence of resistance.
Q14: Are there any strategies being explored to improve the delivery of 5-Ethyluracil to specific targets or tissues?
A14: Researchers are actively exploring ways to enhance 5EtUra delivery:
- Lipophilic Prodrugs: Designing lipophilic prodrugs, like the ones with valeryl esters, aims to improve penetration across biological barriers, such as the blood-brain barrier, enhancing its distribution to the central nervous system. []
Q15: What analytical techniques are commonly used to characterize and quantify 5-Ethyluracil and its metabolites?
A15: Researchers have employed a combination of techniques to analyze 5EtUra:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection or mass spectrometry, allows for separation and quantification of 5EtUra and its metabolites in various biological matrices. [, , , ]
- Thin Layer Chromatography (TLC): This technique, often combined with autoradiography, allows for rapid separation and visualization of radiolabeled 5EtUra and its metabolites in biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
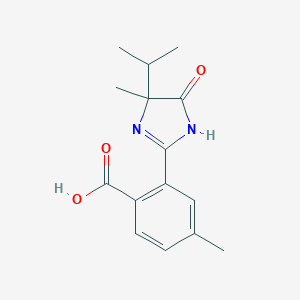
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
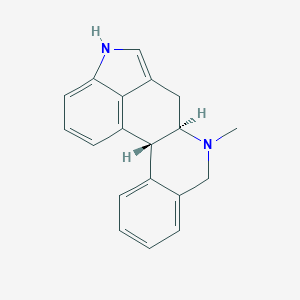
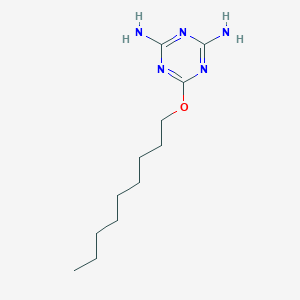
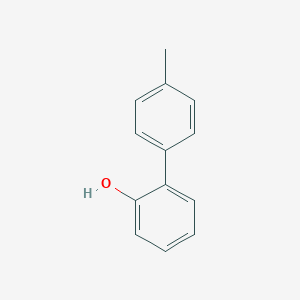
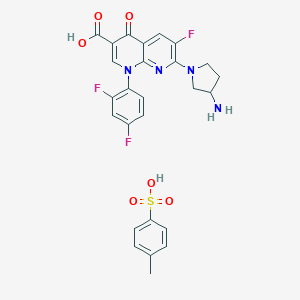
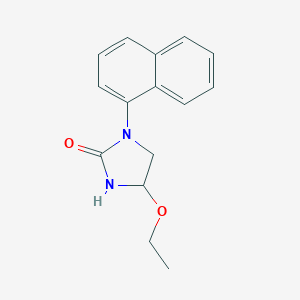
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
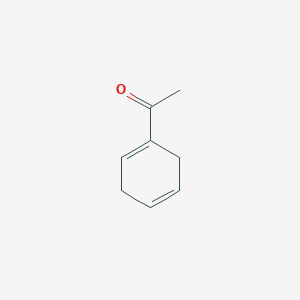
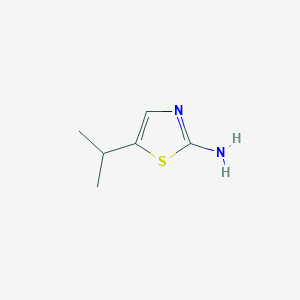

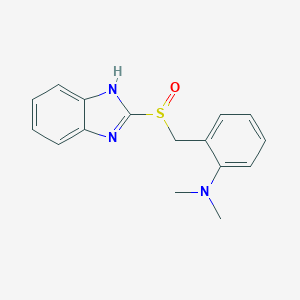
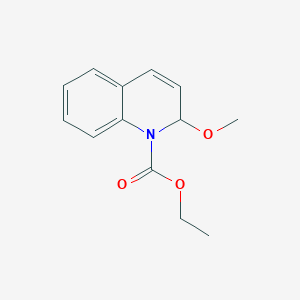
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
